9-(Prop-1-EN-2-YL)anthracene
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Overview
Description
9-(Prop-1-EN-2-YL)anthracene is an anthracene derivative characterized by the presence of a prop-1-en-2-yl group at the 9th position of the anthracene ring. Anthracene derivatives are known for their interesting photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Prop-1-EN-2-YL)anthracene can be achieved through various methods, including the Suzuki/Sonogashira cross-coupling reactions. These reactions typically involve the coupling of an anthracene derivative with a suitable prop-1-en-2-yl precursor under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale reactions using similar cross-coupling techniques. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-(Prop-1-EN-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
9-(Prop-1-EN-2-YL)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-(Prop-1-EN-2-YL)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the emission of fluorescence. This property is exploited in various applications, including fluorescence microscopy and OLEDs. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 9-(Prop-1-EN-2-YL)anthracene is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, the substitution pattern affects the compound’s fluorescence quantum yield and thermal stability. While 9-(4-Phenyl)anthracene and 9-(4-Phenylethynyl)anthracene exhibit high thermal stability and blue emission, this compound offers a different set of properties that can be advantageous in specific applications .
Properties
CAS No. |
58873-48-6 |
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Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-prop-1-en-2-ylanthracene |
InChI |
InChI=1S/C17H14/c1-12(2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |
InChI Key |
PBMREGLSNAEOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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